molecular formula C7H3ClF3NO B6244505 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 1256825-72-5

5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B6244505
CAS No.: 1256825-72-5
M. Wt: 209.55 g/mol
InChI Key: GVWYQUQPLFAIPJ-UHFFFAOYSA-N
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Description

5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring. It is a colorless liquid with a pungent odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically takes place at elevated temperatures to ensure the formation of the desired aldehyde product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other suitable reagents.

Major Products Formed

    Oxidation: 5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: 5-chloro-6-(trifluoromethyl)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that yield biologically active compounds. Notably, derivatives of trifluoromethylpyridines have been linked to:

  • Anti-inflammatory agents : Compounds derived from this structure have shown promise in reducing inflammation.
  • Anticancer drugs : Certain derivatives are being explored for their potential to inhibit cancer cell proliferation .

Agrochemical Applications

In the agrochemical sector, 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is utilized as an intermediate in the production of crop protection products. The trifluoromethyl group enhances the biological activity of herbicides and fungicides. For instance, compounds derived from this pyridine derivative are critical in developing effective agrochemicals that protect crops from pests and diseases .

Synthesis of Complex Organic Molecules

The compound acts as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Nucleophilic substitutions : The presence of the aldehyde group makes it an excellent site for nucleophilic attack.
  • Cross-coupling reactions : It can be used to form carbon-carbon bonds with other organic molecules, facilitating the synthesis of more complex structures .

Industrial Applications

The compound's industrial relevance is underscored by its use in large-scale production processes for agrochemicals and pharmaceuticals. For example, it has been successfully integrated into the synthesis pathways for several commercially available pesticides and therapeutic agents .

Data Tables

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsSynthesis of anti-inflammatory and anticancer drugsEnhanced biological activity
AgrochemicalsDevelopment of crop protection productsImproved efficacy against pests
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity

Mechanism of Action

The mechanism of action of 5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The chloro and trifluoromethyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,4,6-trifluoropyrimidine
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

5-Chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 99368-67-9) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in pharmaceutical and agricultural chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which significantly influences its lipophilicity and biological activity. The molecular formula is C7H4ClF3N2OC_7H_4ClF_3N_2O, with notable spectral properties as indicated by NMR and IR analyses.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine compounds against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the pyridine structure could enhance antimicrobial efficacy, with some compounds showing activity comparable to standard antibiotics .

2. Anti-inflammatory Effects

Pyridine-based compounds have been studied for their anti-inflammatory properties. In vitro assays revealed that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for inhibition of COX-2 were reported to be similar to those of established anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. Research has shown that halogenated pyridines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is significant in enhancing biological activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during enzymatic interactions. Studies have demonstrated that substituents on the pyridine ring can drastically affect the compound's potency against various biological targets .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. A common method includes:

  • Formation of the Pyridine Ring : Utilizing chlorinated precursors followed by trifluoromethylation.
  • Introduction of the Aldehyde Group : This can be achieved through oxidation reactions involving suitable reagents.

Yield data from various synthetic routes suggest efficiencies ranging from 52% to 80%, depending on the specific conditions employed .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of pyridine derivatives were tested against multiple bacterial strains. The results indicated that alterations in substituents led to varying degrees of inhibition, with this compound showing promising results against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study found that it effectively reduced inflammation in animal models, with results indicating comparable efficacy to indomethacin, thereby supporting its development as an alternative therapeutic agent .

Properties

CAS No.

1256825-72-5

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)12-6(5)7(9,10)11/h1-3H

InChI Key

GVWYQUQPLFAIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)C(F)(F)F)Cl

Purity

95

Origin of Product

United States

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